molecular formula C7H6ClNO B1358091 6-Methylnicotinoyl chloride CAS No. 51598-76-6

6-Methylnicotinoyl chloride

Cat. No.: B1358091
CAS No.: 51598-76-6
M. Wt: 155.58 g/mol
InChI Key: AASOBSCZLSEAQQ-UHFFFAOYSA-N
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Description

6-Methylnicotinoyl chloride is an organic compound with the molecular formula C₇H₆ClNO. It is a derivative of nicotinic acid, where the carboxyl group is converted to an acyl chloride and a methyl group is attached to the pyridine ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Methylnicotinoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in various biological assays.

    Medicine: It is involved in the synthesis of drugs that target specific biological pathways, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Biochemical Analysis

Biochemical Properties

6-Methylnicotinoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating the formation of amides and esters. The compound is known to react with nucleophiles, such as amines and alcohols, to form corresponding nicotinoyl derivatives. These interactions are crucial in the synthesis of pharmaceuticals and other biologically active molecules .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the production of metabolites. Additionally, this compound has been shown to impact cell proliferation and differentiation, making it a valuable tool in cell biology research .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to specific sites on enzymes, altering their activity and leading to changes in biochemical pathways. This binding interaction can result in the inhibition of enzyme activity or the activation of alternative pathways, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux, leading to changes in the levels of metabolites. It is known to participate in the synthesis of nicotinoyl derivatives, which are important intermediates in the production of pharmaceuticals and other biologically active compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions are crucial for the localization and accumulation of this compound in specific cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it can interact with enzymes and other biomolecules. This localization is essential for the compound’s activity and function, as it ensures that this compound is present in the right place at the right time to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylnicotinoyl chloride can be synthesized from 6-methylnicotinic acid. The typical synthetic route involves the reaction of 6-methylnicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. The reaction proceeds as follows:

C₇H₇NO₂+SOCl₂C₇H₆ClNO+SO₂+HCl\text{C₇H₇NO₂} + \text{SOCl₂} \rightarrow \text{C₇H₆ClNO} + \text{SO₂} + \text{HCl} C₇H₇NO₂+SOCl₂→C₇H₆ClNO+SO₂+HCl

The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 6-methylnicotinic acid, with careful control of temperature and reaction time to maximize yield and purity. The product is then isolated and purified using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Methylnicotinoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 6-methylnicotinic acid.

    Reduction: It can be reduced to 6-methylnicotinyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines in the presence of a base such as triethylamine (Et₃N) to form amides.

    Alcohols: Reaction with alcohols in the presence of a base to form esters.

    Thiols: Reaction with thiols to form thioesters.

Major Products:

Comparison with Similar Compounds

    Nicotinoyl chloride: Similar structure but without the methyl group.

    2-Chloro-6-methylnicotinoyl chloride: Contains an additional chlorine atom on the pyridine ring.

    6-Phenylnicotinoyl chloride: Contains a phenyl group instead of a methyl group.

Uniqueness: 6-Methylnicotinoyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. This methyl group can affect the steric and electronic environment of the molecule, leading to differences in reaction rates and selectivity compared to its analogs .

Properties

IUPAC Name

6-methylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASOBSCZLSEAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619531
Record name 6-Methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51598-76-6
Record name 6-Methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methyl nicotinic acid (138 mg, 1.00 mmol) was dissolved in dichloromethane (15 mL) and N,N-dimethylformamide (0.10 mL), and in an ice bath oxalic chloride (192 mg, 1.51 mmol) was added dropwise slowly. Upon completion of the dropwise addition, it was moved to react at room temperature for 3 hours, and concentrated under reduce pressure to obtain 6-methyl nicotinoyl chloride as a white solid.
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-methylpyridine-3-carboxylic acid (100 mg, 0.73 mmol) in DCM (2 mL) was added oxalyl chloride (120 μL, 1.46 mmol) and DMF (2 drops). After 2 hours the reaction mixture was concentrated at reduced pressure and the crude product used in subsequent steps without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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